molecular formula C20H21N3O2 B1616021 Nalpha-Benzyl-Nim-benzyl-L-histidine CAS No. 57101-60-7

Nalpha-Benzyl-Nim-benzyl-L-histidine

Cat. No. B1616021
CAS RN: 57101-60-7
M. Wt: 335.4 g/mol
InChI Key: IUSLFTWXUDAXJI-UHFFFAOYSA-N
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Description

Nalpha-Benzyl-Nim-benzyl-L-histidine is a compound with the molecular formula C20H21N3O2 and a molecular weight of 335.40 . It is used for proteomics research applications .


Physical And Chemical Properties Analysis

Physical and chemical properties of a substance can include characteristics such as mass, color, and volume, which can be measured without changing the composition of the sample . They also include properties like density, melting and boiling points, and electrical conductivity . Unfortunately, specific physical and chemical properties for Nalpha-Benzyl-Nim-benzyl-L-histidine were not found in the search results.

Scientific Research Applications

Protein Purification and Labeling

A significant application of compounds related to Nalpha-Benzyl-Nim-benzyl-L-histidine involves protein purification and labeling. For instance, Nitrilotriacetic acid-modified magnetic nanoparticles have been developed to selectively bind histidine-tagged proteins, serving as an efficient protocol for protein separation. This method demonstrates a useful alternative for transporting and anchoring proteins, highlighting its potential in biotechnological applications (Chenjie Xu et al., 2004). Similarly, dual-mode fluorophore-doped nickel nitrilotriacetic acid-modified silica nanoparticles combine histidine-tagged protein purification with site-specific fluorophore labeling, showcasing a powerful tool for one-step protein purification and labeling (Sung Hoon Kim et al., 2007).

Nanotechnology and Materials Science

In nanotechnology and materials science, the affinity of histidine tags for nickel-nitrilotriacetic acid chelates is exploited to create innovative materials. DNA-templated nickel nanostructures demonstrate the potential for nanowires, templated catalyst lines, and in directed protein localization, offering a straightforward method for fabricating nickel nanomaterials on surfaces (H. A. Becerril et al., 2006). Efficient encapsulation of Fe₃O₄ nanoparticles into genetically engineered hepatitis B core virus-like particles through a specific interaction for potential bioapplications is another example, where histidine tags' affinity for nickel-NTA chelates facilitates the encapsidation of magnetic nanoparticles for imaging and therapeutic delivery applications (Li-hua Shen et al., 2015).

Chemical Synthesis and Catalysis

Chemical synthesis and catalysis also benefit from the properties of compounds like Nalpha-Benzyl-Nim-benzyl-L-histidine. Studies on the synthesis of histidine peptides, for example, use derivatives as materials for synthesizing histidine-containing peptides, examining the reactivity of the tosyl group under various conditions commonly used for peptide syntheses. This research provides insights into enhancing solubility, suppressing racemization during coupling reactions, and the removability of the tosyl group under mild conditions (T. Fujii & S. Sakakibara, 1974).

Future Directions

The future directions of research and applications involving Nalpha-Benzyl-Nim-benzyl-L-histidine are not specified in the search results. As it’s used in proteomics research , it may continue to be utilized in studies involving proteins and their roles in biological processes.

properties

IUPAC Name

(2S)-2-(benzylamino)-3-(1-benzylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c24-20(25)19(21-12-16-7-3-1-4-8-16)11-18-14-23(15-22-18)13-17-9-5-2-6-10-17/h1-10,14-15,19,21H,11-13H2,(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSLFTWXUDAXJI-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CC2=CN(C=N2)CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nalpha-Benzyl-Nim-benzyl-L-histidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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